molecular formula C9H12N2O2 B13295032 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one

Cat. No.: B13295032
M. Wt: 180.20 g/mol
InChI Key: FGGWDHJCWVAWAE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and an aminomethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopropyl ketone and an aminomethyl precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction reactions. The specific conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Catalysts and reagents are chosen to maximize efficiency and minimize by-products. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the dihydropyridinone ring or other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce various reduced forms of the dihydropyridinone ring.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropyl and hydroxyl groups.

    1-Cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one: Similar structure but without the aminomethyl group.

    2-(Aminomethyl)-1,4-dihydropyridin-4-one: Lacks the cyclopropyl and hydroxyl groups.

Uniqueness

The presence of both the cyclopropyl and hydroxyl groups in 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopropyl-5-hydroxypyridin-4-one

InChI

InChI=1S/C9H12N2O2/c10-4-7-3-8(12)9(13)5-11(7)6-1-2-6/h3,5-6,13H,1-2,4,10H2

InChI Key

FGGWDHJCWVAWAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C=C2CN)O

Origin of Product

United States

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